molecular formula C12H7BrN2 B8756227 2-(6-Bromopyridin-2-yl)benzonitrile CAS No. 463335-82-2

2-(6-Bromopyridin-2-yl)benzonitrile

Cat. No.: B8756227
CAS No.: 463335-82-2
M. Wt: 259.10 g/mol
InChI Key: PGIIHMMVDLGRKC-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)benzonitrile is a brominated aromatic compound featuring a pyridine ring substituted with a bromine atom at the 6-position and a benzonitrile group at the 2-position. These compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the bromine atom and the nitrile group.

Properties

CAS No.

463335-82-2

Molecular Formula

C12H7BrN2

Molecular Weight

259.10 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)benzonitrile

InChI

InChI=1S/C12H7BrN2/c13-12-7-3-6-11(15-12)10-5-2-1-4-9(10)8-14/h1-7H

InChI Key

PGIIHMMVDLGRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-(6-Bromopyridin-2-yl)benzonitrile with structurally related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Applications/Reactivity
This compound C₁₂H₇N₂Br 6-Bromo-pyridin-2-yl, benzonitrile Bromine, nitrile, aromatic rings Likely intermediate for pharmaceuticals (inferred)
2-(6-Bromopyridin-2-yl)acetonitrile C₇H₅N₂Br 6-Bromo-pyridin-2-yl, acetonitrile Bromine, nitrile Research chemical, organic synthesis
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate C₂₃H₂₅N₃O₃ Oxazolo-pyridine, ester, benzyl-piperidine Ester, heterocycle Potential kinase inhibitor (synthesized in 88% yield)
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine C₇H₆N₃Br Triazolo-pyridine, methyl Triazole, bromine Pyridylcarbene precursor under high-pressure decomposition

Key Observations :

  • However, the acetonitrile derivatives (e.g., 2-(6-Bromopyridin-2-yl)acetonitrile) may exhibit higher solubility in polar solvents due to their smaller alkyl chain .
  • Reactivity : Bromine at the 6-position on the pyridine ring facilitates nucleophilic aromatic substitution, a common pathway for further functionalization. For example, 7-bromo-3-methyl-triazolopyridine decomposes under heat and pressure to generate pyridylcarbenes, suggesting bromopyridinyl compounds are versatile intermediates in high-energy reactions .

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